molecular formula C10H15N3O2 B6362763 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole CAS No. 1240568-90-4

1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole

Cat. No.: B6362763
CAS No.: 1240568-90-4
M. Wt: 209.24 g/mol
InChI Key: KTGCWCQBNZWEJT-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a cyclohexylmethyl group attached to the nitrogen atom at position 1 and a nitro group attached to the carbon atom at position 4 of the pyrazole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound. This step forms the core pyrazole structure.

    Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via an alkylation reaction. This involves reacting the pyrazole with cyclohexylmethyl halide (e.g., cyclohexylmethyl chloride) in the presence of a base such as potassium carbonate.

    Nitration: The nitro group can be introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid. This step selectively nitrates the pyrazole ring at the 4-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents like nitric acid.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidative derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 1-(Cyclohexylmethyl)-4-amino-1H-pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in studies to understand the biological activity of pyrazole derivatives. It may serve as a lead compound for the development of new drugs or bioactive molecules.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclohexylmethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclohexylmethyl)-1H-pyrazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    4-Nitro-1H-pyrazole: Lacks the cyclohexylmethyl group, which may affect its solubility and interaction with biological targets.

    1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole: The nitro group is positioned differently, which may influence its chemical and biological properties.

Uniqueness

1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole is unique due to the presence of both the cyclohexylmethyl and nitro groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(cyclohexylmethyl)-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c14-13(15)10-6-11-12(8-10)7-9-4-2-1-3-5-9/h6,8-9H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGCWCQBNZWEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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